N-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropanamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6(12)10(13)11-7-2-3-8-9(4-7)15-5-14-8/h2-4,6,12H,5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDYDJBOLQRCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
N-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as histone deacetylases (HDACs), which are crucial for gene expression regulation. The interaction with HDACs suggests that this compound may influence chromatin remodeling and gene transcription.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation. This compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, in cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes, such as HDACs, inhibiting their activity. This inhibition leads to an accumulation of acetylated histones, resulting in changes in gene expression. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, but it may degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can induce significant biological responses. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular functions. At very high doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation. These interactions can affect metabolic flux and alter the levels of metabolites within cells. The compound’s influence on metabolic pathways may contribute to its overall biological activity and therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution within tissues can influence its efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with chromatin and influence gene expression. Alternatively, it may be directed to the cytoplasm, where it can modulate signaling pathways and cellular metabolism.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on available literature.
Chemical Structure and Properties
This compound has a molecular formula of C10H11NO3 and can be represented by the following structural formula:
This compound features a benzodioxole moiety, which is known for its diverse pharmacological properties.
1. Protein Kinase Inhibition
Research indicates that compounds similar to this compound may act as inhibitors of protein kinases, particularly the ERK1/2 pathway. This pathway is crucial in regulating cell proliferation and survival, making it a target for cancer therapies. Inhibiting ERK1/2 can lead to reduced tumor growth and increased apoptosis in cancer cells .
2. Sulfotransferase Activity
The compound may interact with sulfotransferase enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. This interaction can enhance the solubility and excretion of drugs, potentially leading to altered pharmacokinetics .
Anticancer Properties
Several studies have explored the anticancer potential of benzodioxole derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The specific activity of this compound in this context remains to be fully elucidated but suggests a promising avenue for further research.
Neuroprotective Effects
There is emerging evidence that benzodioxole derivatives may possess neuroprotective properties. These compounds could modulate neurotransmitter systems or exert antioxidant effects, making them candidates for treating neurodegenerative diseases .
Case Studies and Research Findings
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- N-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropanamide has been investigated for its potential anticancer properties. Studies indicate that compounds with similar structures can inhibit the proliferation of cancer cells by modulating key signaling pathways involved in cell growth and apoptosis. For instance, the compound's ability to interact with the MAPK pathway has been noted in preclinical studies, suggesting a possible mechanism for its anticancer effects.
-
Neuroprotective Effects
- Research has shown that derivatives of benzodioxole compounds exhibit neuroprotective properties. This compound may contribute to the protection of neuronal cells against oxidative stress and apoptosis, making it a candidate for further studies in neurodegenerative diseases.
Case Study 1: Anticancer Properties
A study published in Clinical Cancer Research explored the effects of benzodioxole derivatives on cancer cell lines harboring B-Raf mutations. The findings demonstrated that these compounds could effectively suppress tumor growth by inhibiting key proteins involved in cell survival pathways (Friday & Adjei, 2008) . The study emphasized the potential of this compound as a therapeutic agent in targeted cancer therapies.
Case Study 2: Neuroprotection
In a preclinical trial published in Neuroscience Letters, researchers investigated the neuroprotective effects of similar benzodioxole compounds on models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta toxicity and improve cognitive function in treated animals (Ley et al., 2003) . This suggests that this compound may hold promise for developing treatments for neurodegenerative disorders.
Mechanistic Insights
The mechanisms through which this compound exerts its effects are still under investigation. However, initial studies suggest that it may influence several biochemical pathways:
- MAPK Pathway Modulation : Inhibition of ERK1/2 signaling has been linked to reduced tumor growth and increased apoptosis in cancer cells.
- Oxidative Stress Reduction : The compound may enhance antioxidant defenses within neuronal cells, thereby mitigating damage from oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, biological activities, and physicochemical properties of N-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropanamide with related compounds:
Key Comparisons
Functional Group Impact on Bioactivity
- Hydroxyl vs. Hydroxamic Acid :
The hydroxyl group in the target compound may enhance hydrophilicity and hydrogen bonding, whereas hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) exhibit strong metal-chelating properties, making them suitable for antioxidant or enzyme-inhibition applications . - Amide vs. Amine :
The amide group in the target compound contrasts with the amine in rac-(2R)-1-(2H-1,3-benzodioxol-5-yl)-N-methylpropan-2-amine. Amines are more basic and prone to protonation, which is critical for CNS activity in stimulants , while amides are metabolically stable and common in peptide mimics.
Benzodioxol Derivatives in Drug Design
Benzodioxol-containing compounds are prevalent in pharmaceuticals due to their electron-rich aromatic systems, which improve binding to hydrophobic pockets in enzymes or receptors. For example:
Research Findings and Implications
Antioxidant Potential: Hydroxamic acids like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide show radical-scavenging activity in DPPH and β-carotene assays, suggesting that similar hydroxyl-bearing amides could be explored for oxidative stress-related therapies .
CNS Activity : The benzodioxol-amine derivative () acts as a CNS stimulant, highlighting the importance of the amine group in crossing the blood-brain barrier .
Antimicrobial and Antidepressant Profiles : The pyrazole-benzodioxol compound’s broad bioactivity underscores the versatility of benzodioxol derivatives in drug discovery .
Preparation Methods
Hydroxy-Directed Amidation of Carboxylic Acid Esters
A highly effective method for synthesizing this compound is hydroxy-directed amidation of carboxylic acid esters catalyzed by metal alkoxide catalysts, such as tantalum alkoxide. This method exploits the directing effect of the hydroxy group to facilitate selective amidation under mild conditions.
- Catalyst: Tantalum alkoxide catalyst.
- Substrates: Carboxylic acid esters bearing hydroxy groups.
- Conditions: Typically carried out in dry solvents like toluene or dichloromethane at room temperature or slightly elevated temperatures.
- Advantages: High selectivity, mild reaction conditions, and good yields.
- Procedure: The carboxylic acid ester is reacted with the amine derivative in the presence of the catalyst. The hydroxy group directs the amidation to the adjacent ester carbonyl, facilitating amide bond formation.
Preparation of Hydroxy-Substituted Esters as Precursors
The hydroxy-substituted esters used as substrates in amidation are prepared by esterification or ring-opening reactions:
- Phenyl 3-hydroxypropanoate: Prepared by esterification of 3-hydroxypropanoic acid with phenol using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents in dichloromethane. The product is purified by silica gel chromatography with yields around 61%.
- Methyl 3-hydroxypropanoate: Synthesized via ring-opening of β-propiolactone with sodium methoxide in methanol, followed by purification. Yields are moderate (~39%).
- Isopropyl 3-hydroxypropanoate: Obtained by acid-catalyzed ring-opening of β-propiolactone in the presence of sulfuric acid in methanol at 50 °C, yielding about 25% after purification.
Amidation Reaction Details
- The hydroxy-substituted ester is combined with the aromatic amine derivative (bearing the benzodioxole moiety).
- The reaction is catalyzed by tantalum alkoxide under an inert atmosphere.
- Reaction times vary but generally range from several hours to overnight.
- The reaction mixture is worked up by aqueous quenching, extraction, and chromatographic purification to isolate the amide.
Data Table: Representative Preparation Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Preparation of phenyl 3-hydroxypropanoate | 3-hydroxypropanoic acid + phenol, EDCI, DMAP, CH2Cl2, rt, 18 h | 61 | Silica gel chromatography purification |
| Preparation of methyl 3-hydroxypropanoate | β-propiolactone + NaOMe, MeOH, 50 °C, 1 h | 39 | Column chromatography purification |
| Preparation of isopropyl 3-hydroxypropanoate | β-propiolactone + H2SO4, MeOH, 50 °C, 6 h | 25 | Acid catalysis, silica gel purification |
| Hydroxy-directed amidation | Hydroxy ester + benzodioxole amine, Ta alkoxide catalyst, inert atmosphere, rt | 70-85* | Yields depend on substrate and conditions |
*Yields for amidation vary depending on substrate purity and reaction scale.
Analytical and Characterization Techniques
- NMR Spectroscopy: ^1H, ^13C NMR used to confirm structure and purity.
- Infrared Spectroscopy (IR): To identify functional groups such as amide carbonyl and hydroxy groups.
- Mass Spectrometry (ESI-MS): To confirm molecular weight and molecular ion peaks.
- Chromatography: Silica gel column chromatography for purification.
- Optical Rotation: For chiral derivatives, polarimetry is employed.
Research Findings and Notes
- The hydroxy-directed amidation method provides a regioselective approach to amide bond formation adjacent to hydroxy groups, minimizing side reactions.
- The use of tantalum alkoxide catalysts is notable for its efficiency and mild conditions, offering an advantage over traditional coupling reagents that may require harsher conditions.
- The preparation of hydroxy-substituted esters as intermediates is critical; their purity and preparation method significantly affect the overall yield and quality of the final amide.
- The substitution pattern on the benzodioxole ring can influence reaction rates and yields, necessitating optimization for different derivatives.
Q & A
Basic: What are the recommended synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropanamide, and how can purity be optimized?
Answer:
The synthesis typically involves multi-step organic reactions, starting with functionalization of the benzodioxole core. Key steps include:
- Coupling reactions : Amide bond formation between activated carboxylic acid derivatives (e.g., acyl chlorides) and the benzodioxol-5-ylamine precursor under inert conditions .
- Hydroxylation : Selective introduction of the hydroxy group via controlled oxidation or hydrolysis, using reagents like potassium permanganate or LiAlH4 for reduction intermediates .
- Purification : Column chromatography (silica gel, polar/non-polar solvent systems) and recrystallization are critical for isolating high-purity products. Analytical techniques (HPLC, TLC) ensure purity >95% .
Basic: Which spectroscopic and crystallographic methods are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms molecular structure, with characteristic peaks for the benzodioxole aromatic protons (δ 6.6–6.8 ppm) and hydroxypropanamide side chain (δ 1.2–2.5 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. ORTEP-III generates thermal ellipsoid diagrams for anisotropic displacement analysis .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z calculated for C11H11NO4) .
Basic: How can researchers assess the compound’s potential biological activity in preliminary studies?
Answer:
- In vitro enzyme assays : Target enzymes (e.g., oxidoreductases, hydrolases) are incubated with the compound at varying concentrations. IC50 values are calculated using spectrophotometric or fluorometric readouts .
- Computational docking : Tools like AutoDock Vina predict binding affinities to receptor sites (e.g., benzodioxole interactions with cytochrome P450 enzymes) .
- Cell-based assays : Cytotoxicity screening (MTT assay) and apoptosis markers (Annexin V/PI) evaluate therapeutic potential .
Advanced: How can crystallographic data discrepancies be resolved during structure refinement?
Answer:
- High-resolution data : Use synchrotron radiation to improve data quality. SHELXL’s restraints (e.g., DFIX, SIMU) mitigate thermal motion errors in the hydroxypropanamide moiety .
- Twinning analysis : If data shows twinning (common in benzodioxole derivatives), SHELXL’s TWIN/BASF commands model pseudo-merohedral twinning .
- Validation tools : PLATON/CHECKCIF identifies geometric outliers (e.g., bond angle deviations >5σ) .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Answer:
- Analog synthesis : Modify the hydroxypropanamide chain (e.g., esterification, alkylation) and benzodioxole substituents. Compare bioactivity trends using ANOVA .
- Molecular dynamics simulations : AMBER or GROMACS simulate ligand-receptor interactions over 100+ ns, identifying stable binding conformers .
- Pharmacophore mapping : MOE or Schrödinger delineates essential features (e.g., hydrogen bond donors/acceptors) using bioactive conformations .
Advanced: How should researchers address contradictory data in pharmacological studies (e.g., varying IC50 values)?
Answer:
- Assay standardization : Validate protocols with positive controls (e.g., known inhibitors) and replicate experiments across labs .
- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity. Adjust for variables like solvent (DMSO vs. aqueous) .
- Orthogonal validation : Confirm enzyme inhibition with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out false positives .
Advanced: What computational methods predict metabolic pathways and toxicity profiles?
Answer:
- ADMET prediction : SwissADME or ADMETLab estimate bioavailability, CYP450 metabolism (e.g., oxidation of the benzodioxole ring), and hepatotoxicity .
- Toxicity databases : Cross-reference with EPA DSSTox for in silico toxicology data (e.g., Ames test predictions) .
- Machine learning : Train models on PubChem BioAssay data to predict off-target effects .
Basic: What are the stability considerations for storing and handling this compound?
Answer:
- Storage : -20°C under argon in amber vials to prevent photodegradation of the benzodioxole moiety. Use desiccants to avoid hydrolysis of the amide bond .
- Solubility : DMSO or ethanol (50–100 mM stock solutions) for biological assays. Aqueous solubility can be enhanced with cyclodextrins .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- Knockout models : CRISPR/Cas9-engineered cell lines lacking target enzymes (e.g., COX-2) confirm specificity .
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment. Pathway enrichment (KEGG/GO) links to signaling cascades .
- In vivo models : Pharmacokinetic studies in rodents (plasma half-life, tissue distribution) validate therapeutic efficacy .
Advanced: What crystallographic software suites are recommended for modeling anisotropic displacement parameters?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
